N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine
Description
N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine is a complex organic compound that features a morpholine ring, a cyclobutyl group, and a pyrimidine core
Properties
IUPAC Name |
N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-4-23-15-9-17(10-15,21-5-7-22-8-6-21)11-18-16-13(2)14(3)19-12-20-16/h12,15H,4-11H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWXHJUAOCMEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)(CNC2=NC=NC(=C2C)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the cyclobutyl group. The final step involves the formation of the pyrimidine core and its subsequent functionalization.
Morpholine Ring Formation: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cyclization reaction involving appropriate precursors.
Pyrimidine Core Formation: The pyrimidine core is typically formed through a condensation reaction involving suitable amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine itself or its substituted derivatives.
Cyclobutyl Compounds: Compounds featuring the cyclobutyl group, such as cyclobutanol or cyclobutylamine.
Pyrimidine Derivatives: Compounds with a pyrimidine core, such as cytosine or thymine.
Uniqueness
N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-5,6-dimethylpyrimidin-4-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
